XLogP3 Lipophilicity: Intermediate Value Distinguishes Isopropoxy from Methoxy and Ethoxy Cycloheptane Analogs
The target compound's computed XLogP3-AA of 3.8 [1] is 0.8 log units higher than the methoxy analog (XLogP3 3.0) [2] and 0.4 log units higher than the ethoxy analog (XLogP3 3.4) [3]. This places the target in a more favorable lipophilicity window for passive membrane permeability while remaining below the widely recognized logP >5 threshold associated with poor solubility and increased off-target promiscuity.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Methoxy analog: 3.0; Ethoxy analog: 3.4; Des-alkoxy analog: 3.9 [2][3][4] |
| Quantified Difference | Δ = +0.8 vs methoxy; Δ = +0.4 vs ethoxy; Δ = -0.1 vs des-alkoxy |
| Conditions | XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
An XLogP3 of 3.8 offers superior predicted passive membrane permeability compared to more polar methoxy (3.0) and ethoxy (3.4) analogs, while avoiding the excessive lipophilicity of the des-alkoxy analog (3.9), making the target compound a preferred starting point for optimizing both permeability and solubility in early drug discovery.
- [1] PubChem. Compound Summary for CID 62113838: 1-(Bromomethyl)-1-(propan-2-yloxy)cycloheptane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1247100-16-8 (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 62113509: 1-(Bromomethyl)-1-methoxycycloheptane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1249558-52-8 (accessed 2026-04-30). View Source
- [3] PubChem. Compound Summary for CID 62113500: 1-(Bromomethyl)-1-ethoxycycloheptane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1247358-66-2 (accessed 2026-04-30). View Source
- [4] PubChem. Compound Summary for CID 23000753: (Bromomethyl)cycloheptane. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3814-32-2 (accessed 2026-04-30). View Source
